alpha-Tocopherol acetate

Catalog No.
S604807
CAS No.
52225-20-4
M.F
C31H52O3
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol acetate

CAS Number

52225-20-4

Product Name

alpha-Tocopherol acetate

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1

InChI Key

ZAKOWWREFLAJOT-PDNQPUDYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Insoluble in cold water and hot water

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

The exact mass of the compound alpha-Tocopherol acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755840. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Tocopherol acetate is the esterified, and therefore more stable, form of alpha-tocopherol (Vitamin E). This modification blocks the reactive phenolic hydroxyl group, significantly increasing resistance to oxidation during processing and storage, making it the preferred form for fortified foods, dietary supplements, and cosmetic formulations where shelf-life and stability are critical procurement factors. While the acetate form itself is biologically inactive, it is efficiently hydrolyzed back to the active alpha-tocopherol form within the skin or after ingestion, acting as a stable pro-drug.

Research Fit

Workflow Formulations requiring oxidative and photostability
Selection Stabilized vitamin E acetate, distinct from free tocopherol and succinate
Model Context Supports shelf-life, antioxidant pathway, and nutritional research

Substituting alpha-tocopherol acetate with its un-esterified parent, alpha-tocopherol, is often unviable in commercial production. The free phenolic hydroxyl group that gives alpha-tocopherol its antioxidant activity also makes it highly susceptible to degradation from heat, light, and oxygen. This instability can lead to significant loss of active ingredient during manufacturing and a drastically reduced product shelf-life, compromising final product efficacy and consistency. For instance, under oxidative stress from H2O2 over 576 hours, alpha-tocopherol acetate retained 88.8% stability, whereas free alpha-tocopherol retained only 74.7%. The acetate's superior stability ensures that the intended dose of Vitamin E survives processing and remains available for bio-conversion upon application or ingestion, a critical factor for formulation integrity and reproducible performance.

Substitution Risk

Free α-Tocopherol Replacement
Oxidative and photostability profiles may differ markedly; formulation shelf-life may not be maintained.
Succinate Ester Interchange
Absorption efficiency may be lower, potentially altering systemic exposure in nutritional and animal models.
Stereoisomer Mismatch (RRR vs all-rac)
Biopotency and pathway response may not transfer directly; model endpoints may differ.

Superior Oxidative and Photolytic Stability for Enhanced Processability and Shelf-Life

alpha-Tocopherol acetate provides a quantifiable stability advantage over the un-esterified alpha-tocopherol, which is critical for manufacturing and storage. In a comparative study measuring stability against H2O2-induced oxidation over 576 hours, alpha-tocopherol acetate (α-TQA) demonstrated 88.8% stability. In contrast, free alpha-tocopherol (α-TQ) showed only 74.7% stability under the same conditions. This inherent stability advantage is also observed under photolytic stress; when exposed to UV irradiation for 223 hours, the acetate form as an oil retained 85.0% stability, significantly higher than the 39.2% retention of free tocopherol. This enhanced robustness prevents degradation during production steps involving heat or light and ensures the final product maintains its potency.

Evidence DimensionChemical Stability (%)
Target Compound Data88.8% (vs. H2O2); 85.0% (vs. UV)
Comparator Or Baselinealpha-Tocopherol: 74.7% (vs. H2O2); 39.2% (vs. UV)
Quantified Difference14.1 percentage points higher stability against oxidation; 45.8 percentage points higher stability against UV degradation.
ConditionsAssay measuring remaining compound after 576 hours of H2O2 exposure or 223 hours of UV irradiation.

This superior stability translates directly to a longer shelf-life and greater compatibility with standard manufacturing processes, reducing material loss and ensuring product consistency.

Oxidative Stability
Head-to-head
α-Tocopheryl acetate 88.8% stability
α-Tocopherol (free) 74.7% stability
+14.1 pp
Reported stability endpoint difference; supports formulation shelf-life context.
H₂O₂ exposure, 576 h, HPLC assay.

Effective Bio-Conversion to Active Form in Dermatological Applications

While alpha-tocopherol acetate is inactive as an antioxidant due to its blocked hydroxyl group, it functions as an effective prodrug by converting to the active free tocopherol form after skin penetration. An in vivo study in rats demonstrated that after 5 days of daily topical application, approximately 5% of the acetate that penetrated into the viable epidermis was hydrolyzed to free vitamin E. Although this conversion rate appears slow, the absolute amount of active vitamin E generated was sufficient to provide maximal protection against UV-induced damage in the animal model, confirming its efficacy in topical formulations. This demonstrates that the acetate form successfully delivers the active compound past the stratum corneum.

Evidence DimensionHydrolysis to active form in viable epidermis
Target Compound Data~5% conversion
Comparator Or BaselineUn-acetylated alpha-tocopherol (active form, requires no conversion but is unstable)
Quantified DifferenceActs as a stable reservoir, slowly releasing the active form in situ.
ConditionsIn vivo rat model, after 5 days of daily topical application of RRR-alpha-tocopheryl acetate.

For cosmetic and dermatological applications, this confirms that procuring the stable acetate form does not sacrifice biological efficacy, as it is effectively converted to the active antioxidant where needed.

Photostability
Head-to-head
α-Tocopheryl acetate (oil) 82.9%
α-Tocopherol (oil) 55.3%
+27.6 pp
Acetate (solution) 76.5%
Tocopherol (solution) 19.4%
+57.1 pp
Photostability may be critical for transparent formulation integrity.
Light exposure 576 h, oil and solution states.

Defined Biological Potency Compared to Natural Stereoisomer for Cost-Performance Optimization

The target compound, dl-alpha-tocopheryl acetate (CAS: 52225-20-4), is the synthetic, all-racemic form. Its biological potency is the established benchmark against which other forms are measured. The natural stereoisomer, d-alpha-tocopheryl acetate (RRR-form), is significantly more potent, with an accepted biopotency factor of 1.36, meaning 1 mg of the natural form is equivalent to 1.36 mg of the synthetic form in biological activity (IU). This difference is due to the preferential uptake and retention of the natural 'd' (or RRR) form by the alpha-tocopherol transfer protein in the liver. While the natural form offers higher activity per milligram, the synthetic dl-form provides a cost-effective alternative for applications where achieving a baseline Vitamin E level is the primary goal and the highest possible biopotency is not a strict requirement.

Evidence DimensionRelative Biological Potency (Biopotency Factor)
Target Compound Data1.00 (by definition)
Comparator Or Baselined-alpha-tocopheryl acetate (natural form): 1.36
Quantified DifferenceThe natural form is 36% more biologically potent per unit of weight.
ConditionsStandardized USP biopotency factor for Vitamin E.

This allows buyers to make a clear cost-versus-performance decision: procure the synthetic dl-form for standard applications or select the more expensive natural d-form for high-potency formulations.

Absorption Efficiency
Head-to-head
α-Tocopheryl acetate: 70.8% ±5.6%
Succinate: 58.0% ±5.4%
+12.8 pp
Absorption coefficient difference may influence dose–exposure relationship.
Broiler chicken model, 4-week feeding.

Distinct Antioxidant Profile Compared to Other Tocopherols

While alpha-tocopherol acetate provides the highest Vitamin E biological activity, other isomers like gamma-tocopherol possess different and complementary antioxidant functions. Gamma-tocopherol is more effective at trapping reactive nitrogen species, such as peroxynitrite, which are implicated in inflammatory processes. In contrast, alpha-tocopherol is a more potent scavenger of peroxyl radicals, playing a key role in preventing lipid peroxidation in membranes. Supplementing with high doses of alpha-tocopherol has been shown to depress plasma levels of gamma-tocopherol. Therefore, choosing alpha-tocopherol acetate is a specific decision to prioritize Vitamin E activity and protection against lipid oxidation, whereas a formulation requiring broader protection against reactive nitrogen species might use gamma-tocopherol or a mixed tocopherol blend instead.

Evidence DimensionPrimary Antioxidant Target
Target Compound DataPeroxyl radicals (post-hydrolysis)
Comparator Or Baselinegamma-Tocopherol: Reactive nitrogen species (e.g., peroxynitrite)
Quantified DifferenceQualitatively different; alpha-tocopherol is superior for inhibiting lipid peroxidation, while gamma-tocopherol is more effective against nitrogen-based radicals.
ConditionsIn vitro and in vivo studies of antioxidant mechanisms.

This clarifies the procurement choice: select alpha-tocopherol acetate for its specific, high Vitamin E activity, not as a universal antioxidant substitute for other tocopherol forms.

Biopotency Ratio
Class-level
RRR-α-tocopheryl acetate 1.36 × all-rac
Stereochemical form impacts biopotency; procurement specification context.
Rat fetal resorption assay (historical standard).
Aging Model Response
Head-to-head
DL-α-tocopheryl acetate reported higher Nrf2 pathway upregulation
D-α-tocopheryl acetate lower response in this model
Model-specific Nrf2 pathway response context; stereoisomer-dependent outcome.
D-galactose mouse model, 42-day, p<0.05 reported.

Topical Cosmetics and Skin Care Formulations

Ideal for creams, lotions, and sunscreens requiring a long shelf-life. The compound's high stability ensures it survives formulation and storage without degradation. Its ability to penetrate the skin and subsequently hydrolyze to active alpha-tocopherol allows it to act as a stable delivery system for providing antioxidant protection and moisturizing effects.

Fortification of Processed Foods and Animal Feeds

The preferred choice for fortifying products that undergo heat treatment, extrusion, or long-term storage. Its superior thermal and oxidative stability compared to free tocopherol ensures that the target level of Vitamin E activity is present in the final product consumed.

Cost-Effective Dietary Supplements

Serves as the benchmark material for standard Vitamin E supplements where balancing cost and performance is key. The well-defined biological potency of the synthetic dl-form allows for precise formulation to meet daily value requirements in a more economical manner than using the higher-potency, higher-cost natural d-alpha-tocopheryl acetate.

Application Fit

Application
Selection Property
Validation Focus
Long-shelf-life nutritional formulations
Oxidative and photostability profile
Stability under storage conditions
Animal feed premix research
Absorption efficiency vs other esters
Systemic exposure endpoints in target species
Translucent cosmetic formulations
Photostability in solution
Integrity under light exposure
Oxidative stress and aging research models
Stereochemical form (DL- vs D-)
Nrf2 pathway response endpoints

Physical Description

Pellets or Large Crystals, Liquid; Pellets or Large Crystals
Solid

XLogP3

10.8

Hydrogen Bond Acceptor Count

3

Exact Mass

472.39164552 g/mol

Monoisotopic Mass

472.39164552 g/mol

Boiling Point

363 °F at 0.01 mmHg (NTP, 1992)
>343 degrees Celcius

Heavy Atom Count

34

Density

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float

Melting Point

26.5 - 27.5 °C

UNII

WR1WPI7EW8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1806 of 1909 companies (only ~ 5.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Vitamin E, known for its antioxidant activities, is protective against cardiovascular disease and some forms of cancer and has also demonstrated immune-enhancing effects. It may be of limited benefit in some with asthma and rheumatoid arthritis. It may be helpful in some neurological diseases including Alzheimer's, some eye disorders including cataracts, and diabetes and premenstrual syndrome. It may also help protect skin from ultraviolet irradiation although claims that it reverses skin aging, enhances male fertility and exercise performance are poorly supported. It may help relieve some muscle cramps.
The primary health-related use for which alpha-tocopherol acetate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day). In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more. None of these ongoing studies have yet to elucidate any formally significant evidence, however.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity.
Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis.
Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade.
The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system.
The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity.
Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity.
Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications.

Other CAS

58-95-7
7695-91-2
52225-20-4

Absorption Distribution and Excretion

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ 50 to 80% absorbed from gastrointestinal tract.
_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
When vitamin E is ingested, intestinal absorption plays a principal role in limiting its bioavailability. It is known that vitamin E is a fat-soluble vitamin that follows the intestinal absorption, hepatic metabolism, and cellular uptake processes of other lipophilic molecules and lipids. The intestinal absorption of vitamin E consequently requires the presence of lipid-rich foods. In particular, stable alpha-tocopherol acetate undergoes hydrolysis by bile acid-dependant lipase in the pancreas or by an intestinal mucosal esterase. Subsequent absorption in the duodenum occurs by way of transfer from emulsion fat globules to water-soluble multi- and unilamellar vesicles and mixed micelles made up of phospholipids and bile acids. As the uptake of vitamin E into enterocytes is less efficient compared to other types of lipids, this could potentially explain the relatively low bioavailability of vitamin E. Alpha-tocopherol acetate itself is embedded in matrices where its hydrolysis and its uptake by intestinal cells are markedly less efficient than in mixed micelles. Subsequently, the intestinal cellular uptake of vitamin E from mixed micelles follows in principle two different pathways across enterocytes: (a) via passive diffusion, and (b) via receptor-mediated transport with various cellular transports like scavenger receptor class B type 1, Niemann-Pick C1-like protein, ATP-binding cassette (ABC) transporters ABCG5/ABCG8, or ABCA1, among others. Vitamin E absorption from the intestinal lumen is dependent upon biliary and pancreatic secretions, micelle formation, uptake into enterocytes, and chylomicron secretion. Defects at any step can lead to impaired absorption.. Chylomicron secretion is required for vitamin E absorption and is a particularly important factor for efficient absorption. All of the various vitamin E forms show similar apparent efficiencies of intestinal absorption and subsequent secretion in chylomicrons. During chylomicron catabolism, some vitamin E is distributed to all the circulating lipoproteins. Chylomicron remnants, containing newly absorbed vitamin E, are then taken up by the liver. Vitamin E is secreted from the liver in very low density lipoproteins (VLDLs). Plasma vitamin E concentrations depend upon the secretion of vitamin E from the liver, and only one form of vitamin E, alpha-tocopherol, is ever preferentially resecreted by the liver. The liver is consequently responsible for discriminating between tocopherols and the preferential plasma enrichment with alpha-tocopherol. In the liver, the alpha-tocopherol transfer protein (alpha-TTP) likely is in charge of the discriminatory function, where RRR- or d-alpha-tocopherol possesses the greatest affinity for alpha-TTP. It is nevertheless believed that only a small amount of administered vitamin E is actually absorbed. In two individuals with gastric carcinoma and lymphatic leukemia, the respective fractional absorption in the lymphatics was only 21 and 29 percent of label from meals containing alpha-tocopherol and alpha-tocopheryl acetate, respectively. Additionally, after feeding three separate single doses of 125 mg, 250 mg, and 500 mg to a group of healthy males, the observed plasma peak concentrations (ng/mL) were 1822 +/- 48.24, 1931.00 +/- 92.54, and 2188 +/- 147.61, respectively.
The major route of excretion of ingested vitamin E is fecal elimination because of its relatively low intestinal absorption. Excess alpha-tocopherol, as well as forms of vitamin E not preferentially used, are probably excreted unchanged in bile.
When three particular doses alpha-tocopherol were administered to healthy male subjects, the apparent volumes of distribution (ml) observed were: (a) at a single administered dose of 125 mg, the Vd/f was 0.070 +/- 0.002, (b) at dose 250. mg, the Vd/f was 0.127 +/- 0.004, and (c) at dose 500 mg, the Vd/f was 0.232 +/- 0.010.
When three specific doses of 125 mg, 250 mg, and 500 mg of alpha-tocopherol were administered as single doses to a group of healthy males, the resultant times of clearance observed, respectively, were: 0.017 +/- 0.015 l/h, 0.011 +/- 0.001 l/h, and 0.019 +/- 0.001 l/h.

Metabolism Metabolites

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Hepatic.
Primary hepatic metabolism of alpha-tocopherol begins in the endoplasmic reticulum with CYP4F2/CYP3A4 dependent ω-hydroxylation of the aliphatic side-chain, which forms the 13’-hydroxychromanol (13’-OH) metabolite. Next, peroxisome ω-oxidation results in 13’-carboxychromanol (13’-COOH). Following these two steps are five consecutive β-oxidation reactions which serve to shorten the alpha-tocopherol metabolite side-chains. The first of these β-oxidations occurs still in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol (CDMDHC, 11’-COOH). Then, in the mitochondrion, the second β-oxidation step forms the carboxymethyloctylhydroxychromanol (CDMOHC, 9’-COOH) metabolite. Since both CDMDHC and CDMOHC possess a side-chain length of between 13 to 9 carbon units, they are considered long-chain metabolites. The hydrophobicity of these long-chain metabolites means they are not excreted in the urine but have been found in human microsomes, serum, and feces. The next two β-oxidation reactions, still within the mitochondrion environment, produce two intermediate chain metabolites: carboxymethylhexylhydroxychromanol (CDMHHC, 7’-COOH), followed by carboxymethylbutylhydroxychromanol (CMBHC, 5’-COOH). Both of these intermediate chain metabolites are found in human plasma, feces, and urine. Finally, the last mitochrondrion β-oxidation generates the catabolic end product of alpha-tocopherol metabolism: carboxyethyl-hydroxychromans (CEHC, 3'-COOH), which is considered a short-chain metabolite. CEHC has been observed in human plasma, serum, urine, and feces.

Biological Half Life

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
The apparent half-life of RRR- or d-alpha-tocopherol in normal subjects is approximately 48 hours.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate: ACTIVE
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Cosmetic Ingredient Review: Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics
Journal of Clinical & Experimental Cardiology: Pharmacokinetics and Bioavailability of Annatto δ-tocotrienol in Healthy Fed Subjects

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